Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate
Description
Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate is a quinoline derivative characterized by a piperazine substituent at the 4-position, a methoxy group at the 8-position, a methyl group at the 6-position, and an ethyl ester at the 3-position. The methoxy and methyl groups likely enhance metabolic stability and lipophilicity compared to halogenated analogs, while the piperazine moiety may contribute to receptor-binding versatility .
Properties
Molecular Formula |
C18H23N3O3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 8-methoxy-6-methyl-4-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C18H23N3O3/c1-4-24-18(22)14-11-20-16-13(9-12(2)10-15(16)23-3)17(14)21-7-5-19-6-8-21/h9-11,19H,4-8H2,1-3H3 |
InChI Key |
CPFLFTWDEPUQQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N3CCNCC3)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Piperazine Introduction: The piperazine moiety is introduced via nucleophilic substitution, where the quinoline derivative reacts with piperazine in the presence of a base like potassium carbonate.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperazine in the presence of potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Introduction of various alkyl or aryl groups on the piperazine ring.
Scientific Research Applications
Antimicrobial Properties
Research indicates that ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may outperform standard antibiotics like ciprofloxacin .
| Compound | Target Bacteria | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 4–16 | 0.125–0.5 |
| This compound | Klebsiella pneumoniae | 25 | 27 |
| This compound | Pseudomonas aeruginosa | 22 | 24 |
Anticancer Activity
Preliminary studies suggest that this compound may act as an anticancer agent by interacting with DNA and inhibiting cell proliferation. Its ability to intercalate into DNA disrupts replication processes, leading to cell death . Further research is needed to elucidate its mechanisms of action in cancer therapy.
Neuroprotective Effects
The presence of the piperazine ring enhances the compound's interaction with neurotransmitter systems, suggesting potential neuroprotective effects. It may modulate neurotransmitter receptors such as serotonin and dopamine, which could be beneficial in treating neurological disorders .
Industrial Applications
In addition to its medicinal applications, this compound can be utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its synthesis methods can be optimized for large-scale production in industrial settings .
Mechanism of Action
The mechanism of action of Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit key enzymes involved in cellular metabolism, further contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the 4-, 6-, 7-, and 8-positions of the quinoline core, significantly altering physicochemical and biological properties. Representative examples include:
Biological Activity
Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and neuroprotective effects, while also discussing its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 302.37 g/mol. The compound features an ethyl ester, a methoxy group, and a piperazine moiety, which contribute to its unique pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin, suggesting enhanced antibacterial activity .
| Compound | Target Bacteria | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 4–16 | 0.125–0.5 |
| This compound | Klebsiella pneumoniae | 25 | 27 |
| This compound | Pseudomonas aeruginosa | 22 | 24 |
Anti-inflammatory Effects
The presence of the piperazine ring in this compound is associated with enhanced anti-inflammatory activity. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through interactions with neurotransmitter systems such as serotonin and dopamine receptors .
Neuroprotective Potential
Emerging evidence suggests that this compound may possess neuroprotective properties. The structural features of ethyl 8-methoxy-6-methyl-4-(piperazin-1-y)quinoline-3-carboxylate allow it to interact with various receptor systems in the central nervous system, which could be beneficial in developing treatments for neurodegenerative diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives based on the quinoline structure exhibited potent activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents .
- Neuropharmacological Studies : Research has indicated that similar quinoline compounds can influence neurotransmitter levels, suggesting that ethyl 8-methoxy-6-methyl-4-(piperazin-1-y)quinoline-3-carboxylate may also exhibit anxiolytic or antidepressant-like effects .
- Synthesis and Modifications : Recent advancements in synthetic methodologies have facilitated the development of new derivatives with improved biological activity profiles using environmentally friendly approaches .
Q & A
Basic: What are the established synthetic methodologies for Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step protocols, including:
- Quinoline core formation : Cyclocondensation of substituted anilines with β-ketoesters under acidic conditions .
- Piperazine substitution : Nucleophilic aromatic substitution (SNAr) at the 4-position using piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF, DMSO) .
- Esterification : Ethyl ester introduction via reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) .
Optimization : Reaction monitoring via thin-layer chromatography (TLC) and adjustment of temperature/solvent polarity improves yield. For example, DMF at 100°C enhances SNAr efficiency .
Basic: How is the structural integrity of this compound validated experimentally?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C8, methyl at C6, piperazine at C4) through characteristic shifts:
- Methoxy protons: δ 3.8–4.0 ppm; piperazine N–CH: δ 2.5–3.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] calculated for CHNO: 342.1818) .
- X-ray Crystallography : SHELX programs refine crystal structures to confirm bond lengths/angles and piperazine ring geometry .
Basic: What preliminary biological screening approaches are used to assess its activity?
Answer:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to quantify binding affinity (K) .
Advanced: How do substituent modifications (e.g., methoxy vs. trifluoromethyl) influence structure-activity relationships (SAR)?
Answer:
- Methoxy at C8 : Enhances lipophilicity and membrane permeability but may reduce metabolic stability due to demethylation .
- Piperazine at C4 : Introduces hydrogen-bonding capacity, critical for target engagement (e.g., enzyme active sites) .
- Comparative studies : Replacement of methoxy with trifluoromethyl (e.g., in Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate) increases electron-withdrawing effects, altering binding kinetics .
Advanced: What strategies address low synthetic yields in piperazine-substituted quinolines?
Answer:
- Catalytic additives : Use of KI or phase-transfer catalysts (e.g., TBAB) to accelerate SNAr reactions .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) .
- Purification : Flash chromatography with gradient elution (hexane/EtOAc) isolates the product from byproducts (e.g., unreacted piperazine) .
Advanced: How are contradictions in biological activity data resolved across studies?
Answer:
- Meta-analysis : Compare datasets from analogues (e.g., Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate vs. piperazine derivatives) to isolate substituent-specific effects .
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed serum concentration, pH 7.4) to minimize variability .
- Computational modeling : Molecular docking (AutoDock Vina) identifies binding pose discrepancies due to steric clashes from C6 methyl .
Advanced: What challenges arise in crystallographic analysis of piperazine-containing quinolines?
Answer:
- Disorder in piperazine rings : Mitigated by collecting data at low temperatures (100 K) and refining with SHELXL restraints .
- Twinned crystals : XDS or DIALS software resolves overlapping reflections .
- Validation tools : PLATON checks for missed symmetry and corrects R-factor discrepancies .
Advanced: What mechanistic studies elucidate its interaction with biological targets?
Answer:
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for piperazine-enzyme binding .
- Kinetic studies : Stop-flow techniques measure association/dissociation rates with bacterial DNA gyrase .
- Mutagenesis : Site-directed mutations in target proteins (e.g., replacing Ser84 in S. aureus GyrB) validate binding site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
